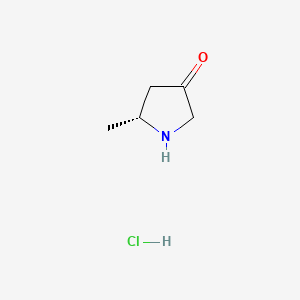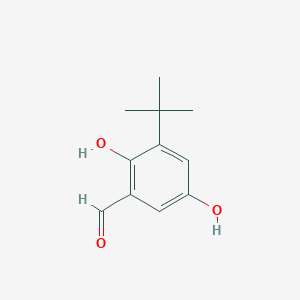![molecular formula C19H15N3O2 B8250547 2-Quinolinecarboxamide, N-[2-(4,5-dihydro-2-oxazolyl)phenyl]-](/img/structure/B8250547.png)
2-Quinolinecarboxamide, N-[2-(4,5-dihydro-2-oxazolyl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Quinolinecarboxamide, N-[2-(4,5-dihydro-2-oxazolyl)phenyl]- is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a quinoline core linked to a phenyl group, which is further connected to an oxazoline ring. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinolinecarboxamide, N-[2-(4,5-dihydro-2-oxazolyl)phenyl]- typically involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, Ph2-SO-Tf2O, PPh3-CCl4, or by treatment with fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The oxidative aromatization of oxazolines to the corresponding oxazoles is often achieved using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis, which offers advantages such as improved safety profiles and higher purity of the final product. For instance, the use of manganese dioxide packed in a column for the oxidative aromatization process can enhance the efficiency and safety of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
2-Quinolinecarboxamide, N-[2-(4,5-dihydro-2-oxazolyl)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Reduction: Potential reduction of the quinoline ring under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions on the quinoline and phenyl rings.
Common Reagents and Conditions
Oxidation: Manganese dioxide, DBU, bromotrichloromethane.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions include oxazoles from oxidation reactions and various substituted quinoline derivatives from substitution reactions.
Aplicaciones Científicas De Investigación
2-Quinolinecarboxamide, N-[2-(4,5-dihydro-2-oxazolyl)phenyl]- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Quinolinecarboxamide, N-[2-(4,5-dihydro-2-oxazolyl)phenyl]- involves its interaction with molecular targets such as enzymes and receptors. The oxazoline ring can participate in hydrogen bonding and other non-covalent interactions, facilitating its binding to biological molecules . The quinoline core may also play a role in intercalating with DNA or interacting with other cellular components, thereby exerting its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Oxazoles: Compounds containing an oxazole ring, known for their biological activities.
Isoxazoles: Similar to oxazoles but with different positioning of nitrogen and oxygen atoms.
Oxadiazoles: Another class of heterocycles with significant biological activities.
Uniqueness
2-Quinolinecarboxamide, N-[2-(4,5-dihydro-2-oxazolyl)phenyl]- is unique due to its combination of a quinoline core with an oxazoline ring, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-[2-(4,5-dihydro-1,3-oxazol-2-yl)phenyl]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c23-18(17-10-9-13-5-1-3-7-15(13)21-17)22-16-8-4-2-6-14(16)19-20-11-12-24-19/h1-10H,11-12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYIZANSOHZCSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=N1)C2=CC=CC=C2NC(=O)C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(5S)-5-benzyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;trifluoroborane;fluoride](/img/structure/B8250548.png)



